molecular formula C13H16N2O B1526431 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1456394-12-9

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1526431
CAS RN: 1456394-12-9
M. Wt: 216.28 g/mol
InChI Key: WNOIXLXOSIYWCF-UHFFFAOYSA-N
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Description

The compound “6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one” is a derivative of quinolinone, which is a class of organic compounds with a structure similar to quinoline but containing a ketone functional group . The “6-Amino” indicates the presence of an amino group at the 6th position, and the “1-(cyclopropylmethyl)” suggests a cyclopropylmethyl group attached at the 1st position.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinolinone core structure, with an amino group at the 6th position and a cyclopropylmethyl group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The amino group could potentially form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives

A study highlighted the synthesis of tetrahydropyrimidoquinoline derivatives starting from 2-amino-4-phenyl-tetrahydroquinoline, showcasing the compound's versatility in organic synthesis and its reactivity towards various chemical reagents. These derivatives exhibited antimicrobial activity, suggesting their potential in therapeutic applications (Elkholy & Morsy, 2006).

Antimycobacterial Activities

Novel Fluoroquinolones with Antimycobacterial Properties

Research on novel fluoroquinolones derived from 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated potent in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis and drug-resistant strains. These findings highlight the potential of such compounds in developing new treatments for tuberculosis (Senthilkumar et al., 2009).

Cyclopropanation and Molecular Complexity

Cyclopropane-Fused Tetrahydroquinolines

A novel method for the diastereoselective construction of cyclopropane-fused tetrahydroquinolines was reported, indicating the utility of these compounds in building complex molecular architectures. This synthesis approach is noteworthy for its high efficiency and functional group tolerance, demonstrating the compound's applicability in creating diverse molecular scaffolds (Wang et al., 2020).

Anticancer Activity

Substituted Tetrahydroisoquinolines as Anticancer Agents

The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines revealed potent anticancer activity against various cancer cell lines. This research underscores the importance of the tetrahydroquinoline scaffold in designing new anticancer drugs and the potential therapeutic applications of such compounds (Redda et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to predict .

Safety and Hazards

Without specific safety data, it’s hard to provide accurate information on the safety and hazards of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in medicinal chemistry, given the biological activity of some quinolinone derivatives .

properties

IUPAC Name

6-amino-1-(cyclopropylmethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h4-5,7,9H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIXLXOSIYWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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